NVP-AEW541 is a selective, small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase. [] It exhibits 27-fold selectivity for IGF-1R over the highly homologous insulin receptor. [] NVP-AEW541 has been extensively studied as a potential anti-cancer agent, demonstrating activity against a wide range of cancers, including multiple myeloma, leukemia, lymphoma, breast cancer, prostate cancer, lung cancer, and sarcomas. [] Its function in scientific research primarily revolves around understanding the role of IGF-1R signaling in cancer development and progression, as well as exploring its potential as a target for therapeutic intervention.
NVP-AEW541 is a potent and selective inhibitor of insulin-like growth factor I receptor kinase, classified as a pyrrolo[2,3-d]pyrimidine derivative. With an IC50 value of approximately 0.086 µM, it effectively inhibits IGF-IR autophosphorylation and blocks the associated signaling pathways. This compound has shown significant potential in preclinical studies for treating various cancers, including breast and biliary tract cancers, by inducing apoptotic cell death and inhibiting cell proliferation in specific cancer cell lines .
NVP-AEW541 was developed as part of a class of small-molecule inhibitors targeting the insulin-like growth factor I receptor. It is primarily sourced from pharmaceutical research and development programs aimed at addressing cancer treatment challenges. Its classification as a kinase inhibitor places it within a broader category of targeted therapies designed to interfere with specific molecular pathways involved in cancer progression .
The compound is typically dissolved in dimethyl sulfoxide for biological assays, with stock solutions prepared at concentrations exceeding 10 mM. Storage conditions require temperatures below -20 °C to maintain stability .
NVP-AEW541 features a complex molecular structure characterized by its pyrrolo[2,3-d]pyrimidine core. The specific arrangement of atoms contributes to its selectivity and potency as an IGF-IR inhibitor.
NVP-AEW541 primarily engages in competitive inhibition of the IGF-IR kinase activity. Key reactions include:
Assays conducted to determine IC50 values involve incubating NVP-AEW541 with various concentrations of IGF-IR substrates and measuring phosphorylation levels using radiolabeled ATP .
NVP-AEW541 exerts its effects through selective inhibition of IGF-IR signaling pathways, which are crucial for cancer cell survival and proliferation. The mechanism includes:
Relevant data indicate that NVP-AEW541 maintains its potency across various formulations when properly handled .
NVP-AEW541 has been primarily investigated for its applications in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3